Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a partially saturated bicyclic core with keto groups at positions 2 and 5, and an ester moiety at position 2. Its synthesis typically involves multicomponent reactions (MCRs) catalyzed by heterogeneous or metal-based systems, such as graphene oxide-functionalized nanocatalysts (e.g., GO@Fe₃O₄@Cur–Cu) or copper salts supported on ionic liquids . Structural studies using X-ray crystallography (e.g., SHELX and OLEX2 software) reveal that the hexahydroquinoline core adopts a twisted-boat conformation in related analogs, influencing reactivity and biological interactions .
Properties
IUPAC Name |
ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFAQDXXXISML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520961 | |
| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125885-50-9 | |
| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway:
-
Esterification : 1,4-Cyclohexanedione reacts with ethanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA) to form ethyl cyclohexanedione carboxylate.
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Cyclocondensation : The intermediate undergoes intramolecular cyclization with ammonium acetate, forming the hexahydroquinoline core.
Key Parameters:
Multicomponent Reactions (MCRs)
MCRs dominate contemporary synthesis due to their atom economy and operational simplicity. The Hantzsch-type reaction is most prevalent, combining aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate.
Ionic Liquid-Catalyzed MCRs
[H₂-DABCO][HSO₄]₂ , a bifunctional ionic liquid, enables room-temperature synthesis in ethanol:
Solid Acid Catalysts
Polyvinylpolypyrrolidone-supported chlorosulfonic acid ([PVPP-SO₃H]⁺Cl⁻) offers recyclability and high acidity (12 mmol H⁺/g):
Solvent-Free Catalysis
Triton X-100 , a non-ionic surfactant, facilitates reactions under solvent-free conditions:
Comparative Analysis of Methodologies
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Recyclability |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ | Ethanol | 80–100 | 4–6 hours | 65–78 | None |
| Ionic Liquid MCR | [H₂-DABCO][HSO₄]₂ | Ethanol | 25 | 5–15 min | 76–99 | 5 cycles |
| Solid Acid MCR | [PVPP-SO₃H]⁺Cl⁻ | Ethanol | 70 | 1–2 hours | 85–95 | 5 cycles |
| Solvent-Free MCR | Triton X-100 | None | 70–80 | 12–40 min | 82–95 | Limited |
Mechanistic Insights
The Hantzsch mechanism proceeds via:
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Knoevenagel Condensation : Aldehyde and 1,3-dicarbonyl form an α,β-unsaturated ketone.
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Michael Addition : Ammonia attacks the enone, generating an enamine.
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Cyclization : Intramolecular nucleophilic attack forms the tetrahydropyridine ring.
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Oxidation/Tautomerization : Aromatization yields the hexahydroquinoline core.
Ab initio studies reveal that Brønsted acids accelerate proton transfer steps, while Lewis acids stabilize transition states.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar quinoline derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .
1.3 Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases showed improved cognitive function when treated with this compound. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as an important building block in organic synthesis due to its ability to undergo various reactions such as cyclization and functional group transformations. It can be used to synthesize more complex molecules that are relevant in pharmaceuticals and agrochemicals .
2.2 Synthesis of Heterocycles
this compound can be utilized in the synthesis of heterocyclic compounds through reactions like Michael addition and Mannich reaction. These heterocycles are crucial for developing new drugs and materials with specific properties .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, it has been used in the development of biodegradable polymers that exhibit improved thermal stability .
3.2 Nanomaterials
The compound's unique structure allows it to form nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions. Research has shown that these nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains |
| Anticancer Properties | Cancer Research Journal | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Neurobiology Journal | Improves cognitive function in animal models |
| Organic Synthesis | Organic Letters | Serves as a building block for complex molecules |
| Polymer Chemistry | Materials Science Journal | Enhances mechanical properties of biodegradable polymers |
Mechanism of Action
The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its quinoline core may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Key Structural Trends :
- Bulky groups at position 7 (e.g., 7,7-dimethyl) stabilize the twisted-boat conformation, enhancing thermal stability .
- Electron-withdrawing substituents (e.g., Cl, NO₂) at position 4 improve electrophilicity, accelerating MCRs .
Catalytic Systems and Reaction Efficiency
| Compound | Catalyst | Yield (%) | Reaction Time (min) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Target Compound | GO@Fe₃O₄@Cur–Cu | 90–95 | 240 | Recyclable, mild conditions | |
| Ethyl 4-(4-chlorophenyl) analog | DABCO₂CuCl₄ | 92 | 180 | High TON (turnover number) | |
| Ethyl 4-(4-hydroxyphenyl) analog | Gum-BTA (cherry gum functionalized) | 88 | 210 | Biodegradable catalyst | |
| Ethyl 2-hydroxy-5-oxo-tetrahydroquinoline | Natural Deep Eutectic Solvent | 82 | 300 | Solvent-free synthesis |
Insights :
Biological Activity
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 235.24 g/mol. Its structure features a quinoline core with two carbonyl groups and an ethyl ester functionality. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities .
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification : Reaction of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst.
- Reduction : Potential reduction of keto groups to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
- Oxidation : Transformation into various quinoline derivatives using oxidizing agents like potassium permanganate.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : this compound showed significant cytotoxicity against MCF-7 cells compared to T47D cells which express lower levels of aromatase mRNA .
The compound's ability to inhibit key pathways involved in cancer progression is an area of active research.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However:
- It is believed to interact with specific enzymes or receptors that modulate critical biological pathways.
- The quinoline core may facilitate binding to molecular targets involved in cell signaling and metabolic processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound in terms of biological activity and chemical properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-hydroxy-5-oxo-5,6-tetrahydroquinoline-3-carboxylate | Hydroxyl group instead of keto group | Different reactivity profile |
| Ethyl 2,5-dioxo-1-tetrahydroquinoline-3-carboxylate | Lacks additional hydrogenation | Reduced biological activity |
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study highlighted its effectiveness against various bacterial strains with mechanisms involving membrane disruption.
- Cytotoxicity Studies : Research demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7), indicating its potential as a chemotherapeutic agent.
- Inhibition Studies : Investigations into its ability to inhibit specific enzymes related to inflammatory responses have shown promising results .
Q & A
Q. Example refinement metrics from :
| Parameter | Value |
|---|---|
| R(F² > 2σ(F²)) | 0.046 |
| wR(F²) | 0.135 |
| S | 1.03 |
| Δρmax/Δρmin (e Å⁻³) | 0.27/−0.20 |
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the hexahydroquinoline core and ester group. For example, the ethyl ester’s methylene protons appear as a quartet at δ ~4.1–4.3 ppm .
- X-ray diffraction : Resolve stereochemistry and confirm the triclinic (P1) crystal system with unit cell parameters (e.g., a = 7.3523 Å, α = 98.370°) .
- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxo and ester groups .
Advanced: How can molecular docking studies predict the compound’s inhibitory activity against protein targets?
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and ester moieties.
- Docking workflow :
- Analysis : Bulky substituents at position 3 (ester) and 7 (methyl) enhance binding via steric complementarity .
Basic: What are the key challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Side products from incomplete cyclization (e.g., open-chain intermediates) require column chromatography (silica gel, hexane/ethyl acetate).
- Recrystallization : Ethanol is optimal for removing polar impurities; monitor via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Catalyst residues : Centrifugation or filtration (e.g., nanocatalysts in ) ensures product purity.
Advanced: How to resolve contradictions in bioactivity data across different assays?
- Assay variability : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤ 1% v/v).
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 4 enhance activity) with assay outcomes .
- Statistical validation : Use ANOVA to assess significance (p < 0.05) and principal component analysis (PCA) for multivariate data .
Advanced: What methodologies optimize catalytic systems for asymmetric Hantzsch syntheses of derivatives?
- Catalyst design : Heterogeneous catalysts (e.g., Ag coordination polymers) improve recyclability and enantioselectivity.
- Reaction monitoring : In situ FTIR tracks carbonyl intermediate formation.
- Green chemistry metrics :
Basic: How to handle anisotropic displacement parameters (ADPs) in crystallographic refinement?
- Constraints : Apply RIGU for rigid-bond motion in the hexahydroquinoline ring.
- Validation : Check ADPs using PARST (ΔUij < 0.01 Ų) .
Advanced: What computational tools model the compound’s electronic properties for redox applications?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) optimizes geometry and calculates HOMO/LUMO energies.
- Electrostatic potential maps : Identify nucleophilic regions (e.g., carbonyl oxygens) for electrophilic attack .
Basic: How to validate the compound’s stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
